
Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a phenethylamine backbone with two methoxy groups attached to the benzene ring and an N-methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride typically involves the reduction of 1-(2,3-dimethoxyphenyl)-2-nitroethene using lithium aluminum hydride in the presence of dry tetrahydrofuran . The reaction proceeds as follows:
Reduction Reaction: 1-(2,3-dimethoxyphenyl)-2-nitroethene is reduced using lithium aluminum hydride in dry tetrahydrofuran to yield 2,3-dimethoxyphenethylamine.
Methylation: The resulting 2,3-dimethoxyphenethylamine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to form the N-methyl derivative.
Hydrochloride Formation: Finally, the N-methyl derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the phenethylamine backbone.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenethylamine derivatives.
Substitution: Halogenated phenethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor to pharmacologically active compounds.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The specific pathways involved depend on the receptor subtype and the biological context.
Vergleich Mit ähnlichen Verbindungen
Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride can be compared with other similar compounds, such as:
2,3-Dimethoxyphenethylamine: Lacks the N-methyl group, resulting in different pharmacological properties.
3,4-Dimethoxyphenethylamine: Has methoxy groups at different positions on the benzene ring, leading to variations in chemical reactivity and biological activity.
N-Methylphenethylamine: Lacks the methoxy groups, affecting its overall chemical and pharmacological profile.
Eigenschaften
CAS-Nummer |
7511-80-0 |
|---|---|
Molekularformel |
C17H22ClNO2 |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
1-(2,3-dimethoxyphenyl)-N-methyl-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-15(12-13-8-5-4-6-9-13)14-10-7-11-16(19-2)17(14)20-3;/h4-11,15,18H,12H2,1-3H3;1H |
InChI-Schlüssel |
SOKRHPDQYRSJJW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CC1=CC=CC=C1)C2=C(C(=CC=C2)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


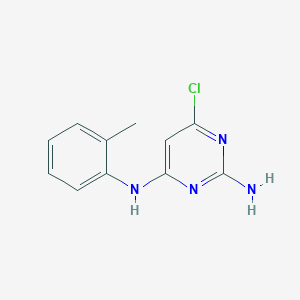

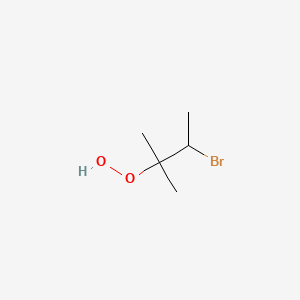
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
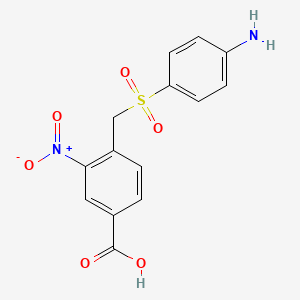
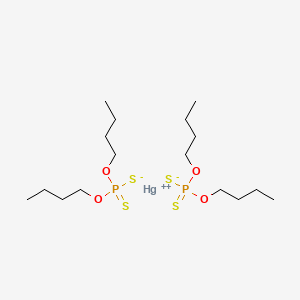
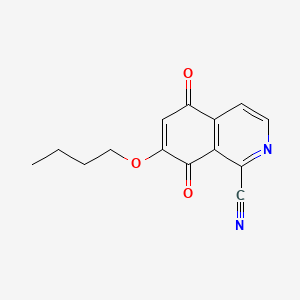

![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
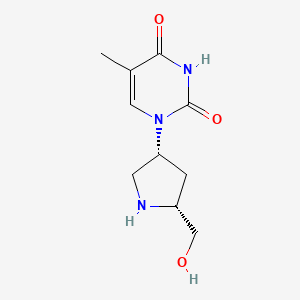

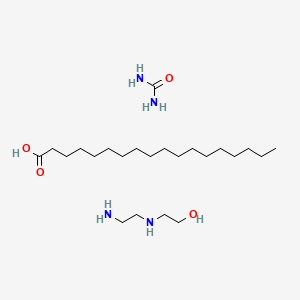
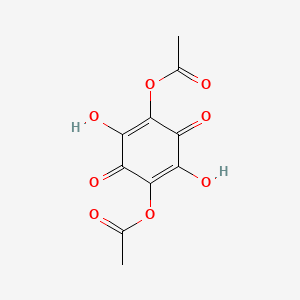
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)
